Tert-butyl 3-(5-acetyl-4-hydroxypyridin-2-YL)propylcarbamate
Description
Tert-butyl 3-(5-acetyl-4-hydroxypyridin-2-YL)propylcarbamate is an organic compound with the molecular formula C15H22N2O4 This compound is characterized by the presence of a tert-butyl group, a hydroxypyridine ring, and a propylcarbamate moiety
Properties
Molecular Formula |
C15H22N2O4 |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
tert-butyl N-[3-(5-acetyl-4-oxo-1H-pyridin-2-yl)propyl]carbamate |
InChI |
InChI=1S/C15H22N2O4/c1-10(18)12-9-17-11(8-13(12)19)6-5-7-16-14(20)21-15(2,3)4/h8-9H,5-7H2,1-4H3,(H,16,20)(H,17,19) |
InChI Key |
DFTKDBBBEPQRTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC(=CC1=O)CCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Tert-butyl 3-(5-acetyl-4-hydroxypyridin-2-YL)propylcarbamate typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the hydroxypyridine intermediate: This step involves the reaction of a suitable pyridine derivative with reagents such as potassium acetate and palladium diacetate in N,N-dimethylformamide under an inert atmosphere at elevated temperatures.
Introduction of the acetyl group: The hydroxypyridine intermediate is then acetylated using acetic anhydride or a similar acetylating agent under controlled conditions.
Carbamate formation: The final step involves the reaction of the acetylated hydroxypyridine with tert-butyl chloroformate and a suitable base to form the desired carbamate product.
Chemical Reactions Analysis
Tert-butyl 3-(5-acetyl-4-hydroxypyridin-2-YL)propylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions with halides or other electrophiles to form various derivatives.
Scientific Research Applications
Tert-butyl 3-(5-acetyl-4-hydroxypyridin-2-YL)propylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl 3-(5-acetyl-4-hydroxypyridin-2-YL)propylcarbamate involves its interaction with specific molecular targets and pathways. The hydroxypyridine ring can interact with metal ions and enzymes, potentially inhibiting or modulating their activity. The acetyl group may also play a role in its biological activity by interacting with cellular components .
Comparison with Similar Compounds
Tert-butyl 3-(5-acetyl-4-hydroxypyridin-2-YL)propylcarbamate can be compared with similar compounds such as:
Tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate: This compound has a chloro group instead of an acetyl group, which may result in different chemical reactivity and biological activity.
Tert-butyl 3-(4-acetyl-3-hydroxypyridin-2-YL)propylcarbamate: This is a positional isomer with the acetyl group at a different position on the pyridine ring, potentially leading to different properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
